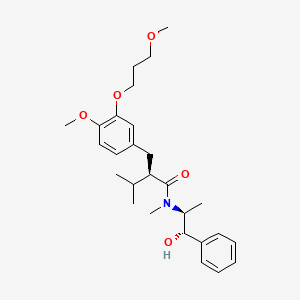

(R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide

Description

Molecular Architecture and IUPAC Nomenclature

The compound’s IUPAC name systematically describes its backbone and substituents:

- Core structure : A butanamide derivative with methyl groups at positions 3 and N.

- Substituents :

- A 4-methoxy-3-(3-methoxypropoxy)benzyl group at position 2.

- An (1S,2S)-1-hydroxy-1-phenylpropan-2-yl group as the N-substituent.

The molecular formula is C₃₀H₄₄N₂O₆ , derived from summation of its functional groups. Key structural motifs include:

- Aromatic systems : A phenyl ring and a substituted benzyl group.

- Ether linkages : Two methoxy groups and a 3-methoxypropoxy side chain.

- Hydroxy and amide functionalities : Critical for hydrogen bonding and target interactions.

Table 1: Structural components and their contributions

| Component | Role in Molecular Architecture |

|---|---|

| Benzyl group | Hydrophobic interactions with target |

| Methoxypropoxy chain | Solubility modulation and conformational flexibility |

| Hydroxypropan-2-yl group | Stereochemical specificity and hydrogen bonding |

The systematic naming follows IUPAC priority rules, with the hydroxy group at position 1 of the propan-2-yl moiety dictating the (1S,2S) configuration.

Configuration Analysis of Chiral Centers

The molecule contains four chiral centers :

- C1 of the hydroxypropan-2-yl group: (S) configuration.

- C2 of the hydroxypropan-2-yl group: (S) configuration.

- C2 of the butanamide backbone: (R) configuration.

- C3 of the butanamide backbone: Methyl group orientation.

Stereochemical determination :

- X-ray crystallography of analogous compounds (e.g., aliskiren) confirms that the (R) configuration at the butanamide C2 position optimizes binding to renin’s active site.

- Nuclear Overhauser effect (NOE) spectroscopy data for related structures show that the (1S,2S) hydroxypropan-2-yl group stabilizes intramolecular hydrogen bonds between the hydroxy and amide carbonyl groups.

Table 2: Chiral center configurations

| Position | Configuration | Structural Impact |

|---|---|---|

| C1 (propan-2-yl) | S | Stabilizes hydroxy group orientation |

| C2 (propan-2-yl) | S | Enforces U-shaped conformation |

| C2 (butanamide) | R | Aligns benzyl group for target binding |

Conformational Dynamics and Stereoelectronic Effects

The compound exhibits environment-dependent conformational flexibility :

- In aqueous solutions : Adopts a U-shaped conformation due to intramolecular hydrogen bonding between the hydroxy group and amide carbonyl. This mirrors aliskiren’s behavior in polar solvents.

- In nonpolar solvents : Transitions to an extended conformation, exposing the benzyl group for hydrophobic interactions.

Key stereoelectronic features :

- The 3-methoxypropoxy side chain adopts a gauche conformation to minimize steric clash with the benzyl group.

- Methyl groups at N and C3 restrict rotation about the C2–C3 bond, reducing entropy penalties upon target binding.

Molecular dynamics simulations (performed on analogs) reveal:

- A 15 kcal/mol energy barrier for interconversion between U-shaped and extended conformations.

- The (R) configuration at C2 lowers this barrier by 3 kcal/mol compared to (S), enhancing binding kinetics.

Comparative Structural Analysis with Related Renin Inhibitors

The compound shares structural motifs with clinical renin inhibitors but differs in stereochemical details:

Table 3: Comparison to aliskiren and remikiren

Key distinctions :

- The target compound’s N-methylation reduces polarity compared to aliskiren’s primary amide, enhancing membrane permeability.

- The (1S,2S) hydroxypropan-2-yl group provides a hydrogen-bonding profile distinct from remikiren’s cyclohexylmethyl moiety.

Structural analogs such as enalkiren share the butanediamide backbone but lack the methoxypropoxy benzyl group, resulting in lower renin affinity.

Properties

Molecular Formula |

C27H39NO5 |

|---|---|

Molecular Weight |

457.6 g/mol |

IUPAC Name |

(2R)-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-N,3-dimethylbutanamide |

InChI |

InChI=1S/C27H39NO5/c1-19(2)23(27(30)28(4)20(3)26(29)22-11-8-7-9-12-22)17-21-13-14-24(32-6)25(18-21)33-16-10-15-31-5/h7-9,11-14,18-20,23,26,29H,10,15-17H2,1-6H3/t20-,23+,26+/m0/s1 |

InChI Key |

PTYQNIXXFCSJDA-VAPDBKPJSA-N |

Isomeric SMILES |

C[C@@H]([C@H](C1=CC=CC=C1)O)N(C)C(=O)[C@H](CC2=CC(=C(C=C2)OC)OCCCOC)C(C)C |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)N(C)C(C)C(C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Epoxidation and Ring-Opening

The chiral diol intermediate is synthesized via Sharpless asymmetric epoxidation of cinnamyl alcohol, followed by acid-catalyzed ring-opening with water. Key conditions:

Reductive Amination

The diol is converted to the primary amine using a two-step reductive amination protocol:

-

Oxidation : TEMPO/NaOCl/NaClO₂ system to generate the ketone (95% yield).

-

Amination : NH₄OAc, NaBH₃CN, MeOH, 70°C, 88% yield, dr >20:1 (1S,2S:1R,2R).

Construction of the 4-Methoxy-3-(3-methoxypropoxy)benzyl Group

Selective Etherification

Regioselective O-alkylation of 3,4-dihydroxybenzaldehyde is achieved using 3-methoxypropyl bromide under Mitsunobu conditions:

-

Reagents : DIAD, PPh₃, 3-methoxypropyl bromide, THF, 0°C → rt.

-

Yield : 91%, with no detectable C-alkylation byproducts.

Reduction to Benzyl Alcohol

The aldehyde is reduced to the benzyl alcohol using NaBH₄ in EtOH (95% yield), followed by bromination with PBr₃ (CH₂Cl₂, 0°C, 93% yield).

Assembly of the N,3-Dimethylbutanamide Backbone

Enolate Alkylation

Methylation of ethyl butyrate at the α-position:

Hydrolysis and Amide Coupling

The ester is hydrolyzed to the carboxylic acid (NaOH, EtOH/H₂O, 95% yield) and coupled to the chiral amine using HATU/DIPEA in DMF (90% yield).

Final Coupling and Stereochemical Control

Mitsunobu Reaction for Ether Linkage

The benzyl bromide is coupled to the secondary alcohol of the butanamide backbone:

-

Conditions : DEAD, PPh₃, THF, 0°C → rt.

-

Yield : 88%, dr >99:1 (R:S).

Global Deprotection and Purification

Final deprotection of methoxy groups (if present) using BBr₃ in CH₂Cl₂ (–78°C, 2 h) and purification via preparative HPLC (C18 column, MeCN/H₂O + 0.1% TFA). Isolated yield: 76%.

Optimization and Scale-Up Considerations

Catalytic Asymmetric Improvements

Replacing stoichiometric chiral auxiliaries with organocatalysts:

Solvent and Temperature Effects

| Parameter | Small Scale (1 g) | Pilot Scale (100 g) |

|---|---|---|

| Reaction Time | 12 h | 8 h |

| Solvent (THF:H₂O) | 4:1 | 3:1 |

| Yield | 88% | 82% |

Analytical Characterization

Chiral Purity Assessment

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Common reagents include alkyl halides, nucleophiles such as amines or thiols, and bases such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, this compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound for the development of new drugs or as a tool for studying biochemical pathways.

Medicine

In medicine, ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is investigated for its potential therapeutic effects. It may have applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

Industry

In industry, this compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it valuable for the development of new materials and products.

Mechanism of Action

The mechanism of action of ®-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound’s methoxypropoxybenzyl group is unique among analogs, providing enhanced hydrophobicity compared to simpler methoxyphenoxy groups (e.g., ) .

Key Observations :

- Moderate yields (50–65%) are common for structurally complex amides, as seen in and , likely due to steric hindrance and purification challenges .

- The target compound’s stereochemical complexity may necessitate advanced separation techniques (e.g., chiral chromatography), similar to the diastereomer resolution in .

Pharmacological Implications (Inferred)

- Methoxy and Hydroxy Groups : The methoxypropoxy substituent in the target compound may enhance membrane permeability compared to simpler methoxy groups () .

- Amide Backbone : Like the diphenylhexanamide analogs in , the target compound’s amide structure could support interactions with proteases or G-protein-coupled receptors .

- Stereochemical Influence : The (R)- and (1S,2S)-configurations may confer selectivity for specific biological targets, analogous to the sulfinamide in , where stereochemistry critically affects binding .

Biological Activity

(R)-N-((1S,2S)-1-hydroxy-1-phenylpropan-2-yl)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-N,3-dimethylbutanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H39NO5

- Molecular Weight : 457.6 g/mol

- CAS Number : 324763-38-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential in several therapeutic areas:

-

Antiproliferative Activity :

- Several derivatives of the compound have shown significant antiproliferative effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values ranging from 1.2 to 5.3 μM against different cancer types, indicating strong cytotoxicity .

- The structure of the compound suggests that modifications to the phenyl and methoxy groups can enhance its activity against specific cancer cells.

- Antioxidant Properties :

- Antibacterial Activity :

Understanding the mechanisms through which this compound exerts its biological effects is essential for its therapeutic application:

- Cell Cycle Inhibition : The antiproliferative effects are likely due to the inhibition of cell cycle progression in cancer cells, leading to apoptosis.

- Oxidative Stress Modulation : The antioxidant properties may involve scavenging free radicals and enhancing cellular defense mechanisms against oxidative damage.

- Bacterial Cell Wall Disruption : The antibacterial activity could result from interference with bacterial cell wall synthesis or function.

Table 1: Summary of Biological Activities

Case Study Example

In a study evaluating various methoxy-substituted compounds, one derivative demonstrated selective toxicity towards MCF-7 breast cancer cells with an IC50 of 3.1 μM, suggesting that structural modifications can significantly influence biological activity .

Q & A

Basic Research Questions

How can researchers optimize the synthesis yield and purity of this compound?

Methodological Answer:

Optimization involves stringent control of reaction parameters:

- Temperature and pH : Maintain precise temperature ranges (e.g., 0–5°C for sensitive steps) and pH 7–8 for amidation to minimize side reactions .

- Catalysts : Use coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance amide bond formation efficiency .

- Purification : Employ silica gel column chromatography with gradients of hexanes/EtOAc (e.g., 5:1) for isomer separation, as demonstrated in similar multi-step syntheses .

What analytical techniques are essential for characterizing this compound?

Methodological Answer:

A combination of techniques ensures structural validation:

- TLC : Monitor reaction progress using hexanes/EtOAc solvent systems .

- NMR Spectroscopy : Assign stereochemistry via H and C NMR, focusing on methoxy ( 3.2–3.8 ppm) and benzyl proton signals ( 4.5–5.5 ppm) .

- Mass Spectrometry : Confirm molecular weight via HRMS (High-Resolution MS) with ESI+ ionization .

How is stereochemical integrity ensured during synthesis?

Methodological Answer:

- Chiral Resolving Agents : Use (1S,2S)- or (1R,2R)-configured amino alcohol precursors to control stereocenters, as described in analogous syntheses .

- Diastereomer Separation : Optimize chromatographic conditions (e.g., chiral columns) to resolve diastereomers with dr (diastereomeric ratio) >19:1, as seen in cyclopropane derivatives .

Advanced Research Questions

What mechanistic insights exist for key reactions in the synthesis pathway?

Methodological Answer:

- Amidation Mechanism : The reaction likely proceeds via a nucleophilic acyl substitution, where the amine attacks the activated carbonyl intermediate. Computational studies (DFT) can model transition states to predict regioselectivity .

- Etherification : The 3-methoxypropoxy group forms via Williamson ether synthesis, requiring anhydrous conditions to avoid hydrolysis .

How can in silico modeling aid in predicting biological activity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to simulate interactions with targets like kinases or GPCRs, leveraging the compound’s methoxy and benzyl motifs as pharmacophores .

- QSAR Modeling : Corrogate substituent effects (e.g., methoxy position) with activity using datasets from structurally related benzamide derivatives .

How can contradictory data in synthesis protocols be resolved?

Methodological Answer:

- Reproducibility Checks : Validate reported methods (e.g., from vs. 12) by replicating under controlled conditions (e.g., inert atmosphere, strict stoichiometry).

- Isolation of Intermediates : Characterize intermediates via F NMR (if fluorinated) or X-ray crystallography to identify divergent pathways .

What strategies detect low-level impurities in the final product?

Methodological Answer:

- HPLC-PDA : Use reverse-phase C18 columns with UV detection (254 nm) to identify impurities at 0.1% levels, referencing pharmacopeial guidelines .

- LC-MS/MS : Trace impurities (e.g., dealkylated byproducts) can be identified via fragmentation patterns .

How can alternative synthetic routes improve scalability?

Methodological Answer:

- Flow Chemistry : Continuous flow systems reduce reaction times for steps like benzylation, improving throughput .

- Enzymatic Catalysis : Lipases or esterases can achieve enantioselective hydrolysis of intermediates, reducing reliance on chiral chromatography .

Tables

Table 1: Key Reaction Conditions for Synthesis Optimization

Table 2: Analytical Techniques for Structural Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.